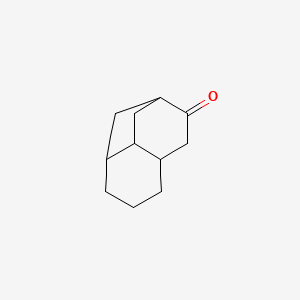
Octahydro-1,7-methanonaphthalen-6(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-1,7-methanonaphthalen-6(2H)-one: is an organic compound that belongs to the class of bicyclic ketones This compound is characterized by its unique structure, which includes a fused ring system with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-1,7-methanonaphthalen-6(2H)-one typically involves the hydrogenation of naphthalene derivatives under specific conditions. Common methods include:
Catalytic Hydrogenation: Using catalysts such as palladium or platinum on carbon, the naphthalene derivative is hydrogenated under high pressure and temperature to yield the desired compound.
Reduction Reactions: Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the naphthalene derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced catalyst systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids or alcohols.
Reduction: Further reduction of the ketone group can lead to the formation of alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Octahydro-1,7-methanonaphthalen-6(2H)-one: has various applications in scientific research, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which octahydro-1,7-methanonaphthalen-6(2H)-one exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to specific enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways can vary based on the compound’s application.
Comparison with Similar Compounds
Similar Compounds
Decahydronaphthalene: Another bicyclic compound with similar hydrogenation properties.
Tetralin (1,2,3,4-tetrahydronaphthalene): A partially hydrogenated naphthalene derivative.
Adamantanone: A tricyclic ketone with a similar structural motif.
Uniqueness: : Octahydro-1,7-methanonaphthalen-6(2H)-one is unique due to its specific ring structure and functional group arrangement, which confer distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
tricyclo[6.2.1.04,9]undecan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c12-11-6-8-3-1-2-7-4-9(11)5-10(7)8/h7-10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJZUDQGMBTIJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3CC2C(C1)CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50816279 |
Source


|
| Record name | Octahydro-1,7-methanonaphthalen-6(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50816279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61559-37-3 |
Source


|
| Record name | Octahydro-1,7-methanonaphthalen-6(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50816279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
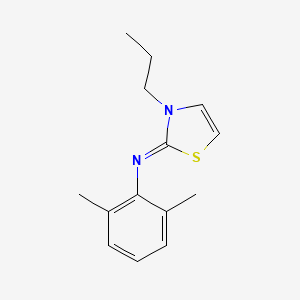
![4-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-3-[(propan-2-yl)amino]butyl phosphate](/img/structure/B14576190.png)
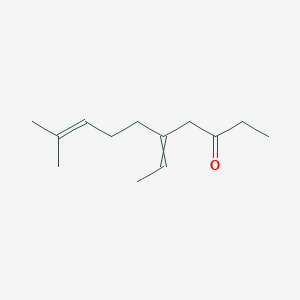
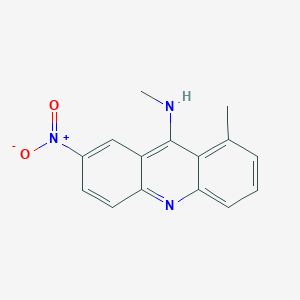
![Triphenyl[(1-phenylphenanthren-9-YL)methyl]phosphanium bromide](/img/structure/B14576207.png)
![2-[(E)-(3-anilino-1-benzofuran-2-yl)iminomethyl]phenol](/img/structure/B14576218.png)
![6-Chloro-1-[(1-phenylethyl)amino]anthracene-9,10-dione](/img/structure/B14576222.png)
![2-(4-Methoxyphenyl)-1-oxaspiro[4.5]decan-4-one](/img/structure/B14576225.png)
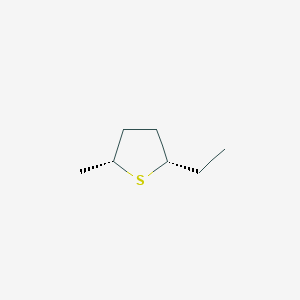
![2,2'-Sulfanediylbis[4-(4-chlorophenyl)-2H-1,3-dithiole]](/img/structure/B14576237.png)

![4-Chloro-6-methyl-3-[(4-methylphenoxy)methyl]-2H-1-benzopyran](/img/structure/B14576251.png)
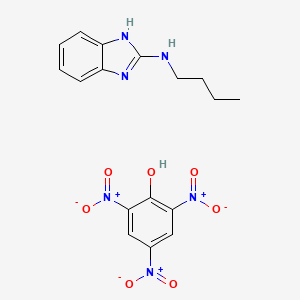
![Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-(4-methylphenyl)-](/img/structure/B14576264.png)
